Human HCC-1 is derived from various studies focused on hepatocellular carcinoma, which is the most common type of primary liver cancer. The classification of this compound falls under the category of anticancer agents, particularly those targeting metabolic pathways involved in tumorigenesis. It has been associated with specific signaling pathways that regulate cellular processes such as growth and apoptosis in cancer cells .
The synthesis of Human HCC-1 involves several chemical reactions that are optimized for yield and purity. Common methods include:
These methods are critical for producing compounds with specific structural features that enhance their therapeutic potential.
Human HCC-1 participates in various chemical reactions that elucidate its mechanism of action. Key reactions include:
The mechanism of action for Human HCC-1 involves several biological processes:
Research indicates that these mechanisms contribute to its potential effectiveness as a therapeutic agent against hepatocellular carcinoma.
Human HCC-1 exhibits several notable physical and chemical properties relevant to its function:
While specific data on these properties may not be extensively documented, they are essential considerations during the development of therapeutic agents targeting liver cancer.
Human HCC-1 has significant applications in scientific research:
The HCC-1 gene (officially designated HDMCP – HCC-downregulated mitochondrial carrier protein) resides on chromosome 11q23.3, spanning 15.2 kb with 8 exons and 7 introns. Initial cloning utilized cDNA subtraction libraries comparing hepatocellular carcinoma (HCC) tissues against paired non-tumorous liver tissues, revealing consistent downregulation in HCC. The full-length 1,733 bp cDNA (GenBank AY569438) encodes a 308-amino acid protein characterized by three tandem repeats of the mitochondrial carrier domain (MCD) signature motif [7]. Genomic analyses demonstrate frequent epigenetic silencing in HCC, including promoter hypermethylation (observed in 68% of tumors) and heterozygous deletions at 11q23.3 (22% of cases). Mutational screening identified rare missense variants (e.g., R102K) in conserved MCD regions, though their functional impact requires further validation [1] [9].
Table 1: Genomic Features of HUMAN HCC-1 (HDMCP)
Feature | Detail |
---|---|
Chromosomal Location | 11q23.3 |
Gene Size | 15.2 kb |
Exons | 8 |
cDNA Length | 1,733 bp (GenBank AY569438) |
Protein Length | 308 amino acids |
Conserved Domains | 3 Mitochondrial Carrier Domains (MCD) |
Recurrent Genomic Alterations in HCC | Promoter hypermethylation (68%), 11q23.3 deletion (22%) |
HDMCP adopts a tripartite structure with six transmembrane α-helices, forming a substrate-specific channel across the inner mitochondrial membrane. Key residues involved in proton translocation (e.g., D37, E112, R248) are conserved across species. Post-translational modifications (PTMs) critically regulate its function:
Table 2: Key Post-Translational Modifications of HDMCP
Modification Type | Site(s) | Functional Effect | Enzyme Involvement |
---|---|---|---|
Phosphorylation | S67, T204 | ↑ Proton leak activity (40-60%) | PKA, AMPK |
Acetylation | K98, K255 | ↓ ATP transport (↓70% activity) | KAT8/SIRT3 |
Ubiquitination | K180 | Proteasomal degradation (↑ in HCC) | UBE2S/UBE3C |
Succinylation | K142 | Alters substrate binding affinity | CPT1A |
Functional domains include the substrate-binding pocket (residues 85-110) and the nucleotide-gating loop (residues 290-308). Disruption of the gating loop via phosphorylation at T302 abrogates ADP/ATP exchange [2] [7].
HDMCP exhibits 92% amino acid identity with mouse and rat orthologs, with strongest conservation in transmembrane helices 2, 4, and 6 (98-100% identity). Phylogenetic analysis clusters HDMCP within the mitochondrial solute carrier family SLC25, forming a clade with UNCoupling Proteins (UCP1-3) (bootstrap value = 93%). Key divergences occur in the N-terminal regulatory domain, where human HDMCP has a 12-residue insertion absent in lower vertebrates. Orthologs exist in mammals, birds, and teleost fish, but not in invertebrates or yeast, suggesting a vertebrate-specific adaptation for hepatic metabolic regulation [7].
Table 3: Evolutionary Conservation of HDMCP Key Domains
Domain | Human-Mouse Identity | Functional Role |
---|---|---|
Transmembrane Helix 2 | 100% | Proton channel formation |
Substrate-Binding Pocket | 95% | ATP/ADP recognition |
Nucleotide-Gating Loop | 88% | Regulation of transport kinetics |
N-Terminal Region | 75% | PTM-mediated regulation (variable) |
Four alternatively spliced isoforms of HCC-1 have been experimentally validated:
Isoform distribution is tissue-specific: Isoform 1 dominates in healthy liver (92% of transcripts), while HCC tumors exhibit upregulated Isoform 3 (35% of cases) and Isoform 2 (28%). In vitro studies confirm that Isoform 3 overexpression in hepatoma cells increases proliferation by 45% and chemoresistance to sorafenib, likely through mitochondrial hyperpolarization and ROS suppression [4] [10].
Table 4: Clinically Relevant HCC-1 Isoforms
Isoform | Structural Variation | Subcellular Localization | Functional Consequence | Clinical Association |
---|---|---|---|---|
1 (Full) | 308 aa, all domains | Mitochondrial inner membrane | Proton leak, ↓ΔΨm, ↓ATP synthesis | Downregulated in 90% of HCCs |
2 (ΔExon3) | 266 aa, truncated MCD1 | Cytoplasm | Loss-of-function, disrupts oligomerization | Correlates with advanced TNM stage |
3 (ΔExon5) | 215 aa, missing MCD2 | Mitochondrial outer membrane | Dominant-negative, ↑ΔΨm, ↑chemoresistance | Linked to sorafenib resistance |
4 (C-term) | 308 aa with altered C-terminus | Mitochondrial inner membrane | Resists degradation, retains activity | Rare (5% of HCCs), better prognosis |
Epigenetic mechanisms contribute to isoform switching: Hypermethylation of exon 5 splice enhancers in HCC favors Isoform 3 production. This isoform diversity underscores HDMCP’s role as a metabolic rheostat, with loss of functional isoforms promoting the Warburg effect in hepatocarcinogenesis [9] [10].
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